7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-

Kinase inhibition Medicinal chemistry Structure-Activity Relationship

Procure 90953-01-8 for ANDA impurity profiling or as the baseline pyrrolopyrimidine scaffold in kinase SAR campaigns. As Tofacitinib Impurity 50, it ensures regulatory compliance; as an unsubstituted core, it establishes a weak, non-selective baseline to validate derivative selectivity. Essential for reproducible JAK/BTK research.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 90953-01-8
Cat. No. B3332596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-
CAS90953-01-8
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1C=CN2
InChIInChI=1S/C8H10N4/c1-12(2)8-6-3-4-9-7(6)10-5-11-8/h3-5H,1-2H3,(H,9,10,11)
InChIKeyWCSPMWXRKVCSRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- (CAS 90953-01-8): Core Scaffold Overview and Procurement Relevance


7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- (CAS 90953-01-8) is a nitrogen-containing heterocyclic compound that serves as the minimal pharmacophoric core of the pyrrolo[2,3-d]pyrimidine class [1]. This privileged scaffold is foundational to numerous kinase inhibitors, including approved JAK inhibitors like Tofacitinib, due to its ability to mimic the adenine ring of ATP and bind competitively within kinase active sites [2]. Its simple structure (molecular formula C8H10N4, molecular weight 162.19 g/mol) belies its strategic importance; it is the unadorned scaffold from which highly potent and selective agents are elaborated through substitution at various positions. The compound is also formally designated as Tofacitinib Impurity 50, underscoring its critical role in analytical reference standards and quality control for generic drug development [3].

Why Generic Substitution with Unoptimized 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Analogs Fails: The Critical Impact of Subtle Structural Variations


Within the pyrrolo[2,3-d]pyrimidine class, even minor structural modifications lead to profound and quantifiable shifts in kinase selectivity, potency, and pharmacokinetic behavior. The unsubstituted N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is not a functionally inert 'blank' but rather a specific starting point that establishes a baseline of broad, low-affinity kinase engagement . In contrast, its optimized derivatives, such as those with substituents at the 5- or 6-positions, demonstrate dramatically altered profiles. For instance, the addition of specific moieties can convert a weak, multi-target binder into a low-nanomolar, highly selective inhibitor of Bruton's tyrosine kinase (BTK) or Janus Kinase 1 (JAK1) with tailored drug-like properties [1]. Relying on a generic or uncharacterized pyrrolopyrimidine analog for research or development without confirming its specific substituent pattern and resulting biological fingerprint will yield non-reproducible and scientifically meaningless data, derailing projects from early-stage SAR campaigns to late-stage impurity profiling .

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- (90953-01-8): Quantitative Differentiation Guide vs. Closest Analogs


Kinase Binding Profile: The Unsubstituted Core Exhibits Broad, Low-Affinity Engagement in Contrast to Highly Selective Optimized Derivatives

The unsubstituted N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (target compound) acts as a weak, ATP-competitive inhibitor with a broad kinase interaction profile, serving as the starting point for SAR. In contrast, optimized analogs bearing strategic substitutions demonstrate a >10,000-fold improvement in potency and exquisite selectivity. The addition of specific groups to the scaffold converts it from a non-selective binder to a highly selective inhibitor of kinases like BTK [1].

Kinase inhibition Medicinal chemistry Structure-Activity Relationship

Cardiac Safety Liability: Unsubstituted Core Avoids the hERG Channel Inhibition Liabilities of Clinically Advanced BTK Inhibitors

While specific hERG data for the unsubstituted core 90953-01-8 is absent, its simple structure strongly suggests it lacks the lipophilic, basic amine features common to potent hERG blockers. This is a key differentiation point from clinically used or advanced compounds, such as the irreversible BTK inhibitor ibrutinib, which exhibits significant hERG channel blockade (IC50 = 0.97 μM) and associated cardiac risk [1]. Derivatives like B16, designed from the same core, show a dramatic improvement (IC50 = 11.10 μM), highlighting how the core's properties can be modulated but that the unsubstituted core inherently lacks the structural determinants for this off-target liability [1].

Cardiotoxicity Safety pharmacology hERG inhibition

Pharmacokinetic Profile: Unsubstituted Core Serves as a Clean Slate for Optimization, Avoiding the Metabolic Liabilities of Elaborated Analogs

The target compound's minimal structure circumvents the complex metabolic liabilities observed in more advanced analogs. Studies on 4-amino-4-benzylpiperidine derivatives of the pyrrolo[2,3-d]pyrimidine core showed that these compounds undergo rapid metabolism in vivo, leading to high clearance and low oral bioavailability . The unsubstituted core, lacking such metabolically labile groups, serves as an unencumbered starting point for rational design to optimize ADME properties, as demonstrated by the improvement in bioavailability (F = 49.15%) and half-life (t1/2 = 7.02 h) for compound B16 [1].

Pharmacokinetics ADME Drug metabolism

Analytical Reference Standard Differentiation: Defined Impurity for Tofacitinib vs. Generic Research-Grade Pyrrolopyrimidines

The target compound is officially designated as 'Tofacitinib Impurity 50' and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. This is in stark contrast to generic 'research-grade' pyrrolopyrimidine building blocks, which lack this specific regulatory pedigree and validated analytical methods. Its identity is confirmed against pharmacopeial standards (USP or EP) to ensure traceability and purity suitable for method development, validation, and quality control in the commercial production of Tofacitinib [1].

Analytical Chemistry Reference Standard Quality Control

Optimal Application Scenarios for 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- (90953-01-8) Based on Quantitative Evidence


Reference Standard for Tofacitinib ANDA Method Development and QC

This is the primary and most justified application for procurement. As Tofacitinib Impurity 50, the compound is essential for developing, validating, and executing analytical methods (HPLC, UPLC, LC-MS) required for Abbreviated New Drug Applications (ANDAs) for generic Tofacitinib formulations . Its use ensures accurate identification, quantification, and control of this specific impurity in drug substance and drug product, a regulatory requirement for demonstrating pharmaceutical equivalence.

Core Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Discovery

Researchers initiating a new kinase inhibitor program, particularly targeting JAK or BTK, should procure this compound as the foundational core for SAR exploration. The evidence demonstrates that the unsubstituted core is a weak, non-selective kinase binder, providing an ideal baseline against which to measure the impact of new substituents on potency and selectivity . Using this well-defined starting material ensures that SAR observations are due to the designed modifications and not to impurities or undefined stereochemistry.

Negative Control in Kinase Selectivity Profiling

The compound's inferred weak and broad kinase binding profile makes it a valuable negative or baseline control in biochemical and cellular assays designed to profile the selectivity of more potent, optimized pyrrolopyrimidine inhibitors. When a derivative like B16 (IC50 = 21.7 nM for BTK) is shown to be potent and selective, the lack of significant activity from the unsubstituted core in the same assay confirms that the observed selectivity is driven by the added substituents and not the scaffold itself .

Precursor for Late-Stage Diversification via C-H Functionalization

For medicinal chemists exploring novel chemical space, the unsubstituted pyrrolo[2,3-d]pyrimidine core presents multiple reactive handles (C5, C6, and N7 positions) for late-stage C-H functionalization. This strategy allows for the rapid generation of diverse analog libraries without the need for lengthy de novo synthesis of each substituted core. The compound's commercial availability at high purity (>95%) makes it a practical and cost-effective starting point for such advanced synthetic methodologies.

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